molecular formula C15H11NO3 B560738 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 107915-41-3

6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B560738
CAS No.: 107915-41-3
M. Wt: 253.257
InChI Key: OXSCXUJQOIHOCD-UHFFFAOYSA-N
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Description

6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological activities. This compound is a derivative of flavonoids, which are polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties . The chromenone structure forms the core of many naturally occurring and synthetic compounds with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Properties

CAS No.

107915-41-3

Molecular Formula

C15H11NO3

Molecular Weight

253.257

IUPAC Name

6-amino-3-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,18H,16H2

InChI Key

OXSCXUJQOIHOCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N)O

Synonyms

Flavone, 6-amino-3-hydroxy- (6CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With substantial amounts of 4 in hand, the next steps were to form the 6-acetamidoflavonol. Thus, the acetophenone 4 was treated with benzaldehyde and base to effect a Claisen-Schmidt condensation affording the chalcone 5 in 71% yield. The chalcone 5 was treated with alkaline hydrogen peroxide to enable an Algar-Flynn-Oyamada reaction, giving 6-acetamidoflavonol 6 in 50% yield. The next step was to unveil the 6-amino group of 6 to allow coupling with succinic anhydride for installation of the succinamic acid side chain. The 6-acetamidoflavonol 6 was treated with 5 M HCl in ethanol at reflux, followed by neutralization with aqueous ammonia to give 6-aminoflavonol.
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Synthesis routes and methods II

Procedure details

Aqueous HCl (5 M, 20 mL) was added to a suspension of 6-acetamidoflavonol (6) (1.00 g, 3.39 mmol) in ethanol (30 mL) and the mixture was heated under reflux for 1.5 h. The mixture was cooled and made basic with aqueous NH3 (litmus) and the precipitate formed was collected by filtration to afford 6-aminoflavonol as a bright yellow powder (0.437 g, 51%), m.p. 211-212° C. 1H NMR (399.7 MHz, d6-DMSO) δ 5.48 (s, 1H, NH); 7.08 (dd, 1H, J5,7 2.8, J7,8 9.2 Hz, H7); 7.14 (d, 1H, J5,7 2.8 Hz, H5); 7.47-7.57 (m, 4H, H3′,4′,5′,8); 8.17 (app. d, 2H, J=7.6 Hz, H2′,6′); 8.62 (br s, 1H, OH).
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Synthesis routes and methods III

Procedure details

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